![molecular formula C22H17N7O3S B2469780 6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 328068-41-3](/img/structure/B2469780.png)
6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C22H17N7O3S and its molecular weight is 459.48. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Applications in Disease Treatment
This compound's structure is complex and is part of a broader class of compounds known for their biological and pharmacological activities. For instance, compounds with antifungal pharmacophore sites have been studied extensively for their potential in treating diseases such as Bayoud disease, which affects date palms in North Africa and the Middle East. This disease is mainly caused by the pathogen Fusarium oxysporum f. sp. albedinis (F.o.a.), and certain compounds have shown specificity in biological activity against this pathogen (Kaddouri et al., 2022).
Pharmacophore Design and Medicinal Chemistry
The scaffold of the compound is part of a group known for its application in the design of selective inhibitors, particularly in the field of medicinal chemistry. For example, imidazole-based compounds have been acknowledged for their role as selective inhibitors of the p38 mitogen-activated protein kinase, which is responsible for proinflammatory cytokine release. These inhibitors are crucial for their anti-inflammatory properties and are central in pharmacophore design for targeting specific protein interactions (Scior et al., 2011).
Heterocyclic Chemistry and its Biological Relevance
In the realm of heterocyclic chemistry, compounds like the one are significant due to their structural complexity and biological activity. Pyrazole, a similar heterocyclic compound, has been identified for its various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This highlights the importance of such compounds in drug discovery and the potential for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
6-amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O3S/c1-11-7-12(2)26-22(14(11)8-23)33-10-16-19-18(13-5-3-4-6-17(13)29(30)31)15(9-24)20(25)32-21(19)28-27-16/h3-7,18H,10,25H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTPUDMUPNOCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)
![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)
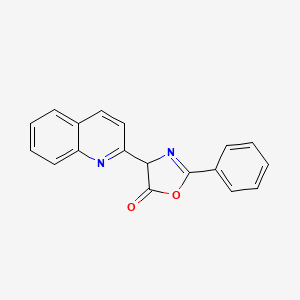
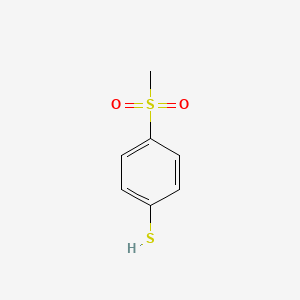
![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)
![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)
![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)


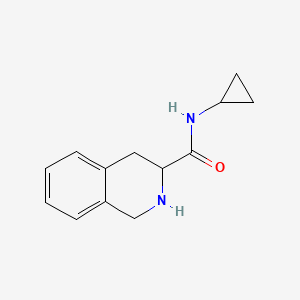
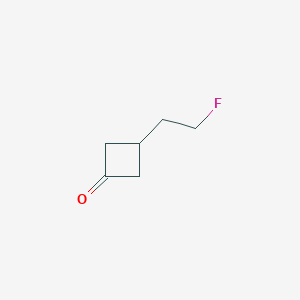
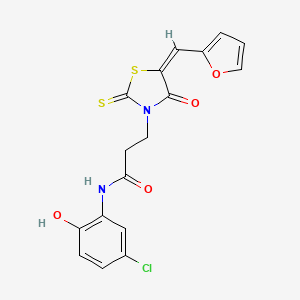
![N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2469719.png)